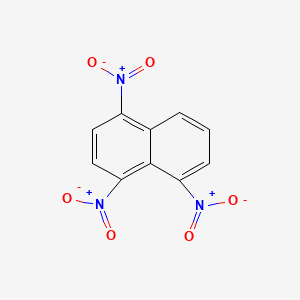

1,4,5-Trinitronaphthalene

Description

Historical Perspectives on Polynitronaphthalene Studies

The study of polynitronaphthalenes is intrinsically linked to the development of explosives in the late 19th and early 20th centuries. Following the discovery of nitroglycerin and nitrocellulose, the nitration of various aromatic compounds became a subject of intense investigation. Naphthalene (B1677914), readily available from coal tar, was a logical candidate for such studies. researchgate.net

Early research led to the understanding that the nitration of naphthalene is a stepwise process. The initial nitration of naphthalene primarily yields 1-nitronaphthalene (B515781). researchgate.net Further nitration of 1-nitronaphthalene with a mixture of nitric and sulfuric acids results in a mixture of 1,5- and 1,8-dinitronaphthalene (B126178). researchgate.net It was from these dinitronaphthalene isomers that trinitronaphthalenes were first synthesized. Commercially available trinitronaphthalene was typically a mixture of the 1,3,5-, 1,4,5-, and 1,3,8-isomers. researchgate.net These mixtures found use as secondary explosives, often in applications like grenade fillings, due to their relative insensitivity to detonation. researchgate.net

Significance and Scope of 1,4,5-Trinitronaphthalene in Advanced Chemical Research

While its direct application as an explosive has diminished, this compound continues to be a compound of interest in advanced chemical research. Its significance lies in two primary areas: as a model compound for energetic materials research and as a key intermediate in the synthesis of other complex molecules.

In the field of energetic materials, the specific arrangement of the nitro groups in this compound provides valuable data for understanding the relationship between molecular structure and explosive properties. Researchers study its detonation velocity, pressure, and sensitivity to impact and spark to refine theoretical models that predict the performance of novel high-energy materials. researchgate.net

Beyond its energetic properties, this compound serves as a precursor for the synthesis of other functional materials. For instance, its reduction is a pathway to obtaining 1,4,5-naphthalenetriamine, which can then be used to construct more complex molecules. lookchem.com One notable example is the synthesis of 1,4,5,8-tetrakis(dimethylamino)naphthalene, a "proton sponge" with unique basicity, where this compound can be a starting point for creating related polyamino-naphthalenes. lookchem.com

Isomeric Context within Trinitronaphthalenes and Related Structures

The properties of this compound are best understood when compared with its isomers. The position of the three nitro groups on the naphthalene core significantly influences the molecule's stability, reactivity, and energetic characteristics. The primary isomers of trinitronaphthalene are 1,3,5-, 1,4,5-, and 1,3,8-trinitronaphthalene. researchgate.net

The synthesis of these isomers is dependent on the starting dinitronaphthalene. For example, the nitration of 1,5-dinitronaphthalene (B40199) yields a mixture of 1,3,5- and this compound, while the nitration of 1,8-dinitronaphthalene predominantly produces 1,3,8-trinitronaphthalene. researchgate.net The differentiation of these isomers is crucial for both theoretical studies and practical applications, as their properties can vary significantly.

The following interactive data table provides a comparison of some of the known properties of these isomers.

| Property | This compound | 1,3,5-Trinitronaphthalene | 1,3,8-Trinitronaphthalene |

| Molecular Formula | C₁₀H₅N₃O₆ | C₁₀H₅N₃O₆ | C₁₀H₅N₃O₆ |

| Molecular Weight | 263.17 g/mol | 263.17 g/mol | 263.17 g/mol |

| Detonation Velocity (VOD) | 6.27 km/s researchgate.net | ~6.00 km/s (for mixture) researchgate.net | ~6.00 km/s (for mixture) researchgate.net |

| Detonation Pressure | 19.32 GPa researchgate.net | Not individually reported | Not individually reported |

| Impact Reactivity (Drop Energy) | 9.52 J researchgate.net | Not individually reported | Not individually reported |

| Electric Spark Sensitivity (Predicted) | 9.25 cal researchgate.net | Not individually reported | Not individually reported |

| Electric Spark Sensitivity (Experimental) | 10.97 cal researchgate.net | Not individually reported | Not individually reported |

The data clearly indicates that while sharing the same elemental composition, the isomeric arrangement has a profound impact on the energetic properties of trinitronaphthalenes.

Structure

3D Structure

Properties

IUPAC Name |

1,4,5-trinitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O6/c14-11(15)7-4-5-9(13(18)19)10-6(7)2-1-3-8(10)12(16)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJVBBJMDLANLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176963 | |

| Record name | 1,4,5-Trinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-95-0 | |

| Record name | 1,4,5-Trinitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,5-Trinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1,4,5 Trinitronaphthalene and Its Derivatives

Advanced Nitration Techniques of Naphthalene (B1677914) Precursors

The direct nitration of naphthalene to produce specific trinitro isomers like 1,4,5-trinitronaphthalene is a complex process governed by the reaction conditions and the nitrating agents employed. The introduction of multiple nitro groups onto the naphthalene core requires forcing conditions and careful control to achieve the desired substitution pattern.

Controlled Reaction Conditions for Positional Selectivity in Nitration

The regioselectivity of naphthalene nitration is highly sensitive to reaction parameters. The initial nitration of naphthalene is a classic example of kinetic versus thermodynamic control. At lower temperatures, the reaction is kinetically controlled, favoring the formation of 1-nitronaphthalene (B515781) as the major product because its formation proceeds via a more stable carbocation intermediate. researchgate.net At higher temperatures, the reaction becomes thermodynamically controlled, leading to the more stable, less sterically hindered 2-nitronaphthalene. researchgate.net

Achieving a specific trisubstituted pattern such as this compound involves the stepwise nitration of dinitronaphthalene precursors. The dinitration of naphthalene typically yields a mixture of 1,5- and 1,8-dinitronaphthalene (B126178). Further nitration of this mixture can lead to various trinitro isomers, including 1,3,8-trinitronaphthalene and this compound. chemrxiv.org Advanced methods, such as ozone-mediated nitration with nitrogen dioxide, have been shown to provide remarkably high regioselectivity for the 1-position in mononitration, which can influence the subsequent dinitration and trinitration pathways. chemrxiv.org

Table 1: Effect of Reaction Conditions on Naphthalene Mononitration

| Nitrating Agent/System | Catalyst/Solvent | Temperature | Major Product(s) / Ratio (1-nitro:2-nitro) |

|---|---|---|---|

| Mixed Acid (HNO₃/H₂SO₄) | Dioxane | Reflux | 96% 1-nitronaphthalene, 4% 2-nitronaphthalene |

| Fuming Nitric Acid | Acetic Anhydride | - | Improved 1-nitro/2-nitro ratio over mixed acid |

| Nitric Acid (95%) | HBEA-25 Zeolite | -15 °C | 68.2% yield, Ratio 19.2 |

| Nitrogen Dioxide (NO₂) | Ozone | Low Temp | High yield, Ratio 35-70 |

This table is generated based on data from multiple sources. chemrxiv.orgvulcanchem.comresearchgate.net

Employment of Mixed Acids and Fuming Nitric Acid in Synthesis

The most common and traditional method for the nitration of aromatic compounds is the use of a mixture of concentrated nitric acid and sulfuric acid, known as mixed acid. Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This method is routinely used for the large-scale production of nitroaromatics. researchgate.netacs.org

For the synthesis of polynitronaphthalenes like this compound, more aggressive nitrating agents are necessary. Fuming nitric acid, which has a higher concentration of NO₂, or mixed acid systems containing fuming sulfuric acid (oleum) are often required to introduce the second and third nitro groups onto the already deactivated dinitronaphthalene ring system. acs.orgarchive.org For instance, the conversion of dinitrotoluene to trinitrotoluene (TNT) traditionally requires oleum (B3057394) and fuming nitric acid, illustrating the harsh conditions needed for exhaustive nitration, which are analogous to those required for producing trinitronaphthalenes. acs.org The use of fuming nitric acid can also improve the selectivity and efficiency of the reaction compared to standard mixed acid. rsc.org

Derivatization Pathways and Functionalization of the Naphthalene Core

Functionalized trinitronaphthalenes are synthesized by applying nitration methodologies to an already substituted naphthalene ring. The pre-existing functional groups, such as halogens or alkyl groups, direct the position of the incoming nitro groups, allowing for the synthesis of specific isomers that are inaccessible through the direct nitration of unsubstituted naphthalene.

Synthesis of Halogenated Trinitronaphthalenes (e.g., 1-chloro-2,4,5-trinitronaphthalene)

The synthesis of halogenated trinitronaphthalenes is achieved through the nitration of a chloronaphthalene precursor. A clear pathway to 1-chloro-2,4,5-trinitronaphthalene has been documented. archive.org The process begins with the nitration of 1-chloronaphthalene, which can be controlled to yield various dinitro-isomers, including 1-chloro-4,5-dinitronaphthalene. Subsequent, more forceful nitration of this specific dinitro derivative using either fuming nitric acid or a mixed acid system successfully introduces a third nitro group to yield the target 1-chloro-2,4,5-trinitronaphthalene. archive.org This stepwise approach highlights the importance of precursor control in directing the final substitution pattern.

Table 2: Synthetic Pathway for 1-chloro-2,4,5-trinitronaphthalene

| Starting Material | Reagents | Intermediate Product | Reagents | Final Product |

|---|---|---|---|---|

| 1-Chloronaphthalene | Excess fuming HNO₃ | 1-Chloro-4,5-dinitronaphthalene | Fuming HNO₃ or Mixed Acids | 1-Chloro-2,4,5-trinitronaphthalene |

This table is generated based on data from a cited source. archive.org

Preparation of Alkyl-Substituted Trinitronaphthalenes (e.g., 1,5-dimethyl-2,4,8-trinitronaphthalene)

The synthesis of alkyl-substituted trinitronaphthalenes follows a similar logic, where an alkylnaphthalene is subjected to exhaustive nitration. The nitration of 1-methylnaphthalene, for example, has been studied and shows that under forcing conditions, trinitro derivatives such as 1-methyl-2,4,5-trinitronaphthalene can be obtained as the main product. chemrxiv.org Similarly, the synthesis of 2,3-dimethyl-1,4,5-trinitronaphthalene (B14655049) can be achieved using mixed acid systems. acs.org The synthesis of a specific isomer like 1,5-dimethyl-2,4,8-trinitronaphthalene (B15469738) would require starting with 1,5-dimethylnaphthalene (B47167) and carefully controlling the nitration process. The activating and directing effects of the two methyl groups would influence the regioselectivity of the nitration, although achieving a single isomer in high yield remains a significant synthetic challenge due to the multiple activated positions on the ring.

Formation of Polynitro-Derivatives from Related Aromatic Systems (e.g., Phenylnaphthalene, Binaphthyl)

The nitration of larger aromatic systems like phenylnaphthalene and binaphthyl extends the principles of electrophilic substitution to more complex scaffolds. The synthesis of nitrated 1,1'-binaphthyl has been described, where nitration with nitric acid in acetic acid yields a mononitro derivative. echemi.com Further nitration under more stringent conditions can lead to dinitro and polynitro compounds, such as hexanitrobinaphthyl. acs.org

Similarly, the formation of nitrophenylnaphthalenes has been observed as a product in reactions involving naphthalene and nitro-aromatic species. acs.org For instance, 2-(2-nitrophenyl)naphthalene (B15398351) is a known compound. The synthesis of specific polynitro derivatives of these coupled aromatic systems is complex. Steric hindrance between the two aromatic units can influence the positions available for nitration. researchgate.net The synthesis of these compounds often results in mixtures of isomers, and isolating a single, pure polynitro derivative requires meticulous separation and purification techniques.

Reaction Mechanisms and Chemical Transformations of 1,4,5 Trinitronaphthalene

Nucleophilic Aromatic Substitution Reactions

Unlike the typical electrophilic substitution reactions seen in many aromatic compounds, electron-poor aromatic rings, such as that in 1,4,5-trinitronaphthalene, are activated towards nucleophilic attack. masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The presence of multiple nitro groups is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction. masterorganicchemistry.comlibretexts.org Electron-withdrawing groups positioned ortho or para to the leaving group are particularly effective at this stabilization. libretexts.org

Similarly, kinetic and spectroscopic studies have been performed on the reaction of 1,5-dimethyl-2,4,8-trinitronaphthalene (B15469738) with diethylamine (B46881) and triethylamine (B128534) in various solvent systems. rsc.orgrsc.org These investigations reveal the formation of anionic species and allow for the determination of kinetic and thermodynamic parameters, which are influenced by the solvation of the amines and the charged products. rsc.org The general approach for such kinetic studies involves monitoring the reaction under pseudo-first-order conditions, where a large excess of the nucleophile (amine) is used. nih.govpsu.edu The observed rate constant (kobsd) can then be determined from the change in absorbance over time. rsc.orgnih.gov

Table 1: Illustrative Kinetic Data for the Formation of a Naphthalene (B1677914) Meisenheimer Complex This table presents data for the reaction of 1-methoxy-2,4,7-trinitronaphthalene with methoxide (B1231860) ions in methanol (B129727), serving as a model for SNAr reactions in trinitronaphthalene systems.

| Temperature (°C) | k1 (Rate of Formation) (l mol⁻¹ s⁻¹) | k-1 (Rate of Decomposition) (s⁻¹) |

| 7.95 | 1.04 | 1.14 x 10⁻⁴ |

| 15.35 | 1.58 | 3.28 x 10⁻⁴ |

| 25.00 | 2.76 | 1.17 x 10⁻³ |

| Source: Adapted from experimental data on 1-methoxy-2,4,7-trinitronaphthalene. rsc.org |

In addition to direct nucleophilic attack at a carbon atom bearing a leaving group, reactions between highly activated nitroaromatics and bases can proceed via hydrogen abstraction. uomustansiriyah.edu.iq This is particularly relevant when the naphthalene ring possesses substituents with abstractable protons, such as a methyl group.

A clear example is the reaction between 1,5-dimethyl-2,4,8-trinitronaphthalene and amines like diethylamine and triethylamine. rsc.org H NMR investigations have demonstrated that instead of forming a classic Meisenheimer complex, the amine acts as a base, abstracting a proton from the methyl group at the 1-position. rsc.org This process results in the formation of a stable, benzyl-type anion. rsc.orgrsc.org The stability of this anion is derived from the delocalization of the negative charge across the aromatic system and the electron-withdrawing nitro groups. The study of such reactions in different solvents, like DMSO and DMSO-methanol mixtures, has shown that the kinetics and thermodynamics are dependent on the solvation of the reactants and the resulting charged products. rsc.org

Decomposition Pathways and Stability Analysis

This compound is classified as a powerful explosive substance. uga.edusolubilityofthings.com Its instability is a direct consequence of the three nitro groups, which are strong oxidizing agents attached to a carbon-rich fuel source (the naphthalene ring). nih.gov This intramolecular redox system is characteristic of many energetic materials.

When heated to decomposition, this compound may explode and emits acrid smoke and irritating vapors. uga.edulookchem.com The thermal decomposition of nitroaromatic compounds is a complex process initiated by the weakest bond in the molecule. For many nitroaromatics, including related compounds like 1,3,5-trinitro-2,4,6-trinitroaminobenzene, the initial step in thermal or shock-induced decomposition is the homolytic cleavage of a C-NO₂ or N-NO₂ bond. rsc.org This initial bond-breaking releases highly reactive NO₂ and creates a radical on the aromatic ring, triggering a cascade of further reactions. nih.gov

The energetic performance of this compound has been experimentally investigated, providing insight into its decomposition behavior under detonation conditions.

Table 2: Experimental Detonation Properties of this compound

| Property | Value |

| Detonation Velocity (VOD) | 6.27 km·s⁻¹ |

| Detonation Pressure | 19.32 GPa |

| Source: Experimental data reported in the literature. researchgate.net |

The nitro groups play a paradoxical role in the chemistry of this compound. On one hand, their powerful electron-withdrawing nature is key to the molecule's reactivity in nucleophilic aromatic substitution. By stabilizing the anionic Meisenheimer complex, they create a pathway for reactions that would otherwise be unfavorable. libretexts.org This is a form of chemical reactivity that leads to molecular transformation rather than decomposition.

On the other hand, these same groups are responsible for the molecule's inherent instability and explosive properties. solubilityofthings.comnih.gov The presence of multiple nitro groups increases the explosive tendencies of aromatic compounds. nih.gov They act as strong oxidizing agents, and upon initiation by heat or shock, they can react vigorously with the carbon backbone of the molecule, leading to a rapid and exothermic decomposition that can culminate in a detonation. nih.gov Therefore, the nitro groups simultaneously provide a pathway for controlled chemical transformation under specific conditions (nucleophilic substitution) and a mechanism for rapid, uncontrolled energy release under others (thermal decomposition).

Advanced Characterization and Spectroscopic Elucidation of 1,4,5 Trinitronaphthalene Structures

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is particularly adept at identifying the various functional groups within the 1,4,5-trinitronaphthalene molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of different bonds. upi.edu The presence of nitro groups (-NO₂) is prominently indicated by strong absorption bands corresponding to their asymmetric and symmetric stretching vibrations. Typically, the asymmetric stretching of the N-O bond in aromatic nitro compounds appears in the range of 1500-1560 cm⁻¹, while the symmetric stretching is observed between 1335-1370 cm⁻¹.

The aromatic nature of the naphthalene (B1677914) backbone is confirmed by several characteristic absorptions. The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹. libretexts.orglibretexts.org In-ring C=C stretching vibrations typically produce bands in the 1400-1600 cm⁻¹ region. libretexts.orglibretexts.org Furthermore, C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the aromatic ring, can be observed in the fingerprint region (below 1000 cm⁻¹). libretexts.orglibretexts.org The specific substitution pattern of this compound influences the exact positions and intensities of these bands. For instance, the C-H stretching vibrations of naphthalene itself show strong bands in the 3200-2900 cm⁻¹ region. nasa.gov

Table 1: Characteristic FT-IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic Nitro (Ar-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Aromatic Nitro (Ar-NO₂) | Symmetric Stretch | 1335 - 1370 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | In-ring Stretch | 1400 - 1600 |

| Aromatic C-H | Out-of-plane Bend | < 1000 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR. nih.govspectroscopyonline.com It detects vibrations that cause a change in the polarizability of the molecule. anton-paar.comutoronto.ca For this compound, the symmetric vibrations of the nitro groups and the vibrations of the aromatic ring are often strong in the Raman spectrum. The symmetric stretching of the nitro groups, which might be weak in the IR spectrum, can be more prominent in the Raman spectrum.

The C=C stretching vibrations of the naphthalene ring system are also typically strong Raman scatterers. utoronto.ca The combination of both FT-IR and FT-Raman spectra allows for a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural analysis. nih.govspectroscopyonline.com The Raman shift, expressed in wavenumbers, is independent of the excitation wavelength, providing a consistent fingerprint of the molecule's vibrational structure. anton-paar.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic connectivity of this compound. By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides information about the number and types of protons in a molecule. In this compound, the aromatic protons on the naphthalene ring will give rise to signals in the aromatic region of the spectrum, typically between 6.5 and 8.5 ppm. researchgate.net The exact chemical shifts and coupling patterns of these protons are highly dependent on their position relative to the electron-withdrawing nitro groups.

The nitro groups deshield the adjacent protons, causing their signals to appear at a lower field (higher ppm values). The coupling between adjacent protons (spin-spin splitting) provides information about which protons are neighbors on the ring. The integration of the signals reveals the relative number of protons in each environment. For instance, the ¹H NMR spectrum of naphthalene shows distinct signals for its different protons. researchgate.net The introduction of three nitro groups would significantly alter these chemical shifts and coupling patterns, allowing for the determination of their specific positions on the ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. bhu.ac.inlibretexts.org The chemical shifts of these signals are influenced by the hybridization of the carbon atoms and the presence of electronegative substituents.

The carbon atoms directly attached to the electron-withdrawing nitro groups will be significantly deshielded and will appear at lower field (higher ppm values) in the spectrum. Aromatic carbons typically resonate in the range of 110-150 ppm. bhu.ac.in The specific chemical shifts of the ten carbon atoms in the naphthalene ring system will provide a unique fingerprint for the 1,4,5-substitution pattern. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the assignment of the carbon signals. magritek.com While ¹³C NMR is less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it is a powerful tool for confirming the carbon framework of the molecule. bhu.ac.inajol.info

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift Range (ppm) |

|---|---|

| Aromatic C-NO₂ | 140 - 160 |

| Aromatic C-H | 120 - 140 |

| Aromatic C (quaternary) | 130 - 150 |

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. msu.edu When this compound is introduced into a mass spectrometer, it is ionized, typically forming a molecular ion (M⁺). msu.edu The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound.

The high-energy ionization process can cause the molecular ion to break apart into smaller, charged fragments. uni-saarland.de The pattern of these fragment ions is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of one or more nitro groups (NO₂), with a mass of 46 amu, or nitric oxide (NO), with a mass of 30 amu. The loss of these fragments would result in peaks at corresponding lower m/z values in the mass spectrum. The analysis of these fragmentation patterns can help to confirm the presence and number of nitro groups and provide clues about their positions on the naphthalene ring. libretexts.org Advanced techniques like tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing even more detailed structural information. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

Single crystal X-ray diffraction (SC-XRD) is a non-destructive analytical method that yields detailed information about the internal lattice of a crystalline substance. carleton.eduuhu-ciqso.es The technique is based on the diffraction of monochromatic X-rays by the ordered arrangement of atoms in a crystal, governed by Bragg's Law. carleton.edu By analyzing the positions and intensities of the diffracted X-rays, the electron density distribution within the crystal can be mapped, and from this, the positions of the individual atoms can be determined with high precision. youtube.com

The process involves mounting a small, high-quality single crystal (ideally >0.02 mm) on a diffractometer. uhu-ciqso.esscirp.org The crystal is then rotated in a beam of X-rays, and the diffraction pattern is recorded by a detector. youtube.com The collected data is then processed and refined to generate a detailed structural model of the molecule. carleton.edu

For this compound, SC-XRD would provide the definitive solid-state structure, revealing the planarity of the naphthalene core and the orientation of the three nitro groups relative to the ring and to each other.

Table of Crystallographic Data for a Related Compound: 1,8-bis(4-toluene-sulphonamido)-2,4,7-trinitronaphthalene

| Parameter | Value | Reference |

| Crystal System | Monoclinic | epa.gov |

| Space Group | P2(1)/c | epa.gov |

| a (Å) | 12.95(2) | epa.gov |

| b (Å) | 17.36(2) | epa.gov |

| c (Å) | 12.30(2) | epa.gov |

| β (°) | 109.93(14) | epa.gov |

| Z | 4 | epa.gov |

Note: This data is for a related trinitronaphthalene derivative and is provided for illustrative purposes.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in determining the physical properties of the solid material. nih.govmdpi.com

In the case of nitroaromatic compounds, intermolecular interactions involving the nitro groups are of particular interest. The oxygen atoms of the nitro groups can act as hydrogen bond acceptors. The study of crystal packing provides insights into how molecules self-assemble in the solid state. nih.gov Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in molecular crystals. scirp.org

The analysis of crystal packing in different isomers of a compound can reveal how subtle changes in molecular structure can lead to significant differences in their solid-state arrangement and, consequently, their physical properties. nih.gov

A solid solution is a solid-state mixture of two or more components that form a single, homogeneous crystalline phase. acs.org The formation of solid solutions is common between isomers of a compound, where the similar size and shape of the molecules allow them to substitute for one another in the crystal lattice. nih.gov

It has been reported that 1,3,5-trinitronaphthalene and this compound can form solid solutions. acs.orgdatapdf.com In fact, some historical crystallographic data reported for what was believed to be 1,2,5-trinitronaphthalene was later shown to be from a solid solution of the 1,3,5- and 1,4,5-isomers. acs.orgdatapdf.com This was confirmed by infrared absorption and microscopic fusion methods, which showed that a 1:1 solid solution of these two isomers produces crystals that closely resemble those previously misidentified. acs.orgdatapdf.com

Computational Chemistry and Theoretical Modeling of 1,4,5 Trinitronaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and intrinsic properties of a single molecule in its ground state.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. arxiv.org It is a popular choice for balancing computational cost and accuracy. nih.gov For a molecule like 1,4,5-trinitronaphthalene, DFT calculations would be used to predict its optimal three-dimensional geometry. This involves calculating key structural parameters such as:

Bond Lengths: The distances between the centers of bonded atoms (e.g., C-C bonds in the naphthalene (B1677914) core, C-N bonds of the nitro groups, and N-O bonds).

Bond Angles: The angles formed between three connected atoms (e.g., O-N-O angles in the nitro groups).

Dihedral Angles: The rotational angles between planes of atoms, which would describe the orientation of the nitro groups relative to the planar naphthalene ring.

These calculations provide a foundational understanding of the molecule's shape and the spatial arrangement of its constituent atoms. researchgate.net

HOMO-LUMO Energy Analysis for Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. irjweb.com

HOMO: Represents the ability of a molecule to donate an electron.

LUMO: Represents the ability of a molecule to accept an electron.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. irjweb.com For this compound, this analysis would provide insights into its electronic transition properties and its potential reactivity. researchgate.netsamipubco.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular and intermolecular bonding, and charge transfer interactions within a molecule. researchgate.netresearchgate.net By examining the interactions between filled donor orbitals and empty acceptor orbitals, NBO analysis can quantify the stability arising from electron delocalization. researchgate.net For this compound, an NBO analysis would reveal:

The nature of the chemical bonds (e.g., hybridization of atomic orbitals).

The distribution of electron density and the natural atomic charges on each atom.

The stabilizing effects of hyperconjugation and charge delocalization between the nitro groups and the aromatic naphthalene core.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies)

Computational methods, particularly DFT, can be used to predict the vibrational frequencies of a molecule. psu.edu These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental spectroscopic data, such as that from infrared (IR) and Raman spectroscopy. researchgate.net For this compound, these calculations would predict the characteristic frequencies associated with the vibrations of the C-H, C-C, C-N, and N-O bonds, aiding in the interpretation of its experimental vibrational spectra. chemrxiv.org

Molecular Dynamics Simulations

While quantum chemical calculations focus on single, static molecules, molecular dynamics (MD) simulations are used to study the behavior of a large number of molecules over time. This approach is essential for understanding the properties of materials in condensed phases (solid or liquid) and under various conditions.

Modeling Reactions in Condensed Phases and at Extreme Conditions

Molecular dynamics simulations can model the physical and chemical changes in materials like this compound under high temperature and pressure. rwth-aachen.dedtic.mil Using reactive force fields, MD can simulate chemical decomposition and reactions within a bulk material. chemrxiv.org For an energetic material, these simulations could provide critical insights into:

The initial steps of thermal decomposition.

The formation of reaction products in the condensed phase.

The behavior of the material under extreme conditions, such as those experienced during detonation.

These simulations help bridge the gap between the properties of a single molecule and the bulk behavior of the material. chem-soc.si

Energetic Properties Prediction and Sensitivity Correlations of this compound

The computational analysis of this compound and related nitroaromatic compounds provides significant insights into their energetic properties and sensitivity to detonation. Theoretical modeling, particularly through methods like Density Functional Theory (DFT), allows for the examination of molecular properties that are difficult to measure experimentally but are crucial for understanding and predicting explosive behavior.

Electrostatic Potential Surface Analysis and its Correlation with Sensitivity towards Detonation

The electrostatic potential (ESP) on a molecular surface is a key indicator of a molecule's sensitivity to detonation. For nitroaromatic compounds, regions of positive electrostatic potential are particularly significant as they are susceptible to nucleophilic attack, which can be an initial step in the decomposition process. The strength and distribution of these positive potentials are often correlated with the compound's impact sensitivity.

Theoretical predictions have been made regarding the sensitivity of this compound. One study predicted the electric spark sensitivity of the 1,4,5-isomer to be 9.25 calories, which was compared to an experimental value of 10.97 calories. researchgate.net Another report indicated the impact reactivity, in terms of drop energy, for the 1,4,5-isomer to be 9.52 Joules. researchgate.net These values suggest a significant level of sensitivity, which is consistent with the presence of three electron-withdrawing nitro groups on the naphthalene core.

For comparison, the analysis of other energetic materials often reveals a direct relationship between the maximum positive electrostatic potential and sensitivity. For instance, in a series of nitroheterocyclic molecules, a strong correlation has been found between the electrostatic potential maxima above the C-NO₂ bond regions and their impact sensitivities. dtic.mil It is reasonable to infer that this compound would follow a similar trend, where a more positive electrostatic potential contributes to higher sensitivity. The arrangement of the nitro groups in the 1,4,5-positions likely creates a unique electrostatic potential distribution that dictates its specific sensitivity characteristics.

Bond Dissociation Energies (BDE) of C-NO₂ Bonds and their Relation to Stability

The stability of an energetic material is fundamentally related to the strength of its chemical bonds. The homolytic dissociation of a C-NO₂ bond is widely considered to be a primary step in the thermal decomposition of nitroaromatic compounds. scispace.com The energy required for this process, known as the Bond Dissociation Energy (BDE), is a critical parameter in assessing the thermal stability of the molecule. A lower BDE for the weakest C-NO₂ bond indicates a lower thermal stability and a greater propensity for initiation.

Direct computational data for the C-NO₂ BDE of this compound is not prominently available. However, extensive theoretical work on related nitroaromatic compounds provides a framework for understanding its likely characteristics. For instance, the BDE of the C-NO₂ bond in 1,3,5-trinitrobenzene (B165232) (TNB) has been computationally estimated to be around 64 kcal/mol. icm.edu.pl The BDE values are influenced by the electronic environment of the C-NO₂ bond, including steric hindrance and the electronic effects of adjacent substituents.

In polynitroaromatic compounds, not all C-NO₂ bonds are of equal strength. The specific location of the nitro groups on the aromatic system influences the BDE of each bond. For this compound, the nitro groups are situated on both rings of the naphthalene system. The electronic interplay between the fused rings and the steric interactions between the nitro groups would result in distinct BDE values for the C-NO₂ bonds at the 1, 4, and 5 positions. It is the weakest of these bonds that will likely govern the initial decomposition pathway.

| Compound | Computed BDE (kcal/mol) | Reference |

|---|---|---|

| Nitromethane | 57 | icm.edu.pl |

| 1,3,5-Trinitrobenzene | 64 | icm.edu.pl |

| 2,4-Dinitroimidazole | 68 | icm.edu.pl |

Note: The BDE values presented are for comparative purposes to illustrate the typical range for nitroaromatic compounds. Specific values for this compound are not available in the cited literature.

Influence of Aromatic System Size and Nitro Group Arrangement on Molecular Sensitivity

The sensitivity of nitroaromatic compounds is not solely dependent on the number of nitro groups but is also significantly influenced by the size of the aromatic system and the spatial arrangement of these groups.

Aromatic System Size: Increasing the size of the aromatic core, for instance, from a benzene (B151609) ring to a naphthalene system, can have a delocalizing effect on the electron density. This can lead to a moderation of the positive electrostatic potentials over the center of the molecule, which in turn can decrease the sensitivity towards detonation. The larger π-system of naphthalene allows for greater charge distribution, which can stabilize the molecule.

Research Applications and Potential Functional Materials Based on 1,4,5 Trinitronaphthalene

Development of Energetic Materials

1,4,5-Trinitronaphthalene belongs to the class of secondary explosives, which are materials that require a significant initiation stimulus to detonate. Historically, various aromatic nitro compounds saw limited application as secondary explosives, with their use often tied to the availability of the starting aromatic compounds from coal tar. researchgate.net Commercially, trinitronaphthalene is typically a mixture of isomers, including 1,3,5-, 1,4,5-, and 1,3,8-trinitronaphthalene. researchgate.net

High Explosives and Propellants Research and Formulation

Research into the formulation of explosives has included this compound, often as part of an isomeric mixture. These mixtures have been noted for being difficult to detonate, a characteristic that led to their use in specific applications such as grenade fillings, where a degree of insensitivity is desirable. researchgate.net However, due to these properties and the development of more advanced energetic materials, its direct application in modern formulations is now rare. researchgate.net

Correlation of Molecular Structure with Detonation Performance

The performance of an energetic material is intrinsically linked to its molecular structure. Key metrics for performance include the Velocity of Detonation (VOD) and detonation pressure, which quantify the speed of the explosive shock wave and the pressure it exerts. For this compound, these values have been investigated experimentally. The reported VOD for the 1,4,5- isomer is 6.27 km/s, with a corresponding detonation pressure of 19.32 GPa. researchgate.net These experimental values are crucial for validating theoretical models that aim to predict the performance of novel energetic materials based on their chemical structure, helping researchers to design new compounds with tailored explosive properties.

Theoretical and Experimental Assessment of Sensitivity

The sensitivity of an explosive to external stimuli like impact and electric spark is a critical parameter for safety and handling. Research in this area involves both experimental testing and the development of theoretical models to predict sensitivity based on molecular structure. For this compound, the impact reactivity, measured as drop energy, has been reported as 9.52 J. researchgate.net Furthermore, its electric spark sensitivity has been both predicted theoretically and measured experimentally, yielding values of 9.25 calories (theoretical) and 10.97 calories (experimental), respectively. researchgate.net This dual approach allows for a deeper understanding of the factors influencing sensitivity and aids in the development of safer energetic materials.

| Property | Value | Unit | Source(s) |

| Detonation Performance | |||

| Velocity of Detonation (VOD) | 6.27 | km/s | researchgate.net |

| Detonation Pressure | 19.32 | GPa | researchgate.net |

| Sensitivity | |||

| Impact Reactivity (Drop Energy) | 9.52 | J | researchgate.net |

| Electric Spark Sensitivity (Theoretical) | 9.25 | cal | researchgate.net |

| Electric Spark Sensitivity (Experimental) | 10.97 | cal | researchgate.net |

Advanced Materials Science Applications

The unique electronic properties of aromatic and conjugated molecules have made them central to the field of advanced materials. While the naphthalene (B1677914) core is a widely used building block, the applications of its highly nitrated derivatives are more specialized.

Exploration in Organic Electronics, including Organic Light-Emitting Diodes (OLEDs)

Naphthalene and its derivatives are recognized as important building blocks for conjugated materials used in blue-color Organic Light-Emitting Diodes (OLEDs). mdpi.com For instance, polymers based on 1,4-naphthalene units have been investigated as promising materials for solution-processed blue OLEDs. mdpi.com However, the scientific literature does not prominently feature the specific use of this compound in organic electronics or OLEDs. The presence of multiple electron-withdrawing nitro groups significantly alters the electronic properties of the naphthalene core, making it distinct from the derivatives typically employed in semiconductor applications.

Intermediate Compounds in Complex Organic Synthesis and Chemical Research

In organic chemistry, the synthesis of complex molecules often proceeds through a series of intermediate compounds. Polynitrated aromatic compounds can serve as precursors or intermediates in the synthesis of other specialized chemicals. This compound is itself an intermediate product in the progressive nitration of naphthalene. The synthesis pathway involves the nitration of 1,5-dinitronaphthalene (B40199), which yields both 1,3,5- and 1,4,5-trinitronaphthalenes. researchgate.net This positions this compound as a specific intermediate in the synthesis of more highly nitrated naphthalenes and other derivative compounds, making it a subject of study within the field of synthetic organic chemistry.

Exploration in Pharmaceutical and Biological Research (for structurally analogous compounds)

Research into the biological effects of nitronaphthalenes has largely centered on their toxicity and metabolism. For instance, 1-nitronaphthalene (B515781) is a recognized air pollutant, and its metabolic pathways and toxic effects on pulmonary and hepatic cells have been subjects of study. These investigations are crucial for understanding the potential health risks associated with environmental exposure to such compounds.

Beyond toxicity, the broader class of naphthalene derivatives has shown promise in various therapeutic areas. The naphthalene scaffold is a component of several pharmacologically active molecules. This has spurred research into synthesizing and evaluating novel naphthalene derivatives for a range of biological applications.

Detailed Research Findings

Recent studies have explored the potential of nitronaphthalene analogues in oncology and infectious diseases. While research on di- and trinitronaphthalenes in these areas is limited, the findings for other substituted naphthalenes provide a foundation for future exploration.

Anticancer Investigations:

A number of studies have focused on the anticancer potential of naphthalene derivatives. For example, naphthalene-substituted triazole spirodienones have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Certain compounds in this class have demonstrated the ability to arrest the cell cycle and induce apoptosis in cancer cells. Similarly, naphthalene-1,4-dione analogues have been investigated as potential anticancer agents, with some derivatives showing notable potency.

Antimicrobial and Antibiofilm Research:

The antimicrobial properties of naphthalene derivatives are another active area of research. Studies on 1,8-diaminonaphthalene (B57835) derivatives have revealed significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Some of these compounds have also shown powerful antibiofilm activity. Furthermore, 4-naphthyl-2-aminothiazole derivatives have been synthesized and screened for their antimicrobial effects, with some exhibiting noteworthy activity against pathogenic bacteria and fungi.

The following table summarizes key research findings on the biological activities of structurally analogous compounds to this compound:

| Compound Class | Biological Activity Investigated | Key Findings |

|---|---|---|

| Naphthalene-substituted triazole spirodienones | Anticancer | Some compounds exhibit cytotoxic activity by inducing cell cycle arrest and apoptosis in cancer cells. |

| Naphthalene-1,4-dione analogues | Anticancer | Several derivatives have shown notable potency against cancer cell lines. |

| 1,8-Diaminonaphthalene derivatives | Antimicrobial/Antibiofilm | Significant antibacterial activity against MRSA and other pathogens, as well as potent antibiofilm properties. |

| 4-Naphthyl-2-aminothiazole derivatives | Antimicrobial | Some compounds have demonstrated notable activity against pathogenic bacteria and fungi. |

| 1-Nitronaphthalene | Toxicology | Metabolized by cytochrome P450 enzymes, leading to cellular toxicity in lung and liver tissues. |

While the direct exploration of this compound in pharmaceutical and biological research is absent, the studies on its structural analogues highlight the potential for the nitronaphthalene scaffold to serve as a basis for the design of new therapeutic agents. Future research may explore whether the specific substitution pattern of this compound could be harnessed to create novel functional materials with tailored biological activities.

Environmental Impact and Safety in Research Contexts for 1,4,5 Trinitronaphthalene

Degradation Pathways and Environmental Fate Studies of Nitroaromatics

The environmental persistence of nitroaromatic compounds, including 1,4,5-trinitronaphthalene, is a significant concern due to their widespread industrial use and the legacy of contamination from manufacturing and munitions sites. nih.gov The recalcitrance of these compounds to degradation is largely attributed to the presence of the nitro group, which is an electron-withdrawing functional group that, in conjunction with the stability of the aromatic ring, makes them resistant to oxidative degradation. nih.gov

While specific degradation pathways for this compound are not extensively documented in publicly available research, the fate of related nitroaromatic compounds and the parent compound, naphthalene (B1677914), provides insight into its likely environmental behavior. Generally, microbial degradation is a key process in the environmental breakdown of these substances. cswab.org Bacteria have demonstrated the ability to utilize various nitroaromatic compounds as sources of carbon, nitrogen, and energy. nih.gov The degradation can occur under both aerobic and anaerobic conditions, often involving enzymes such as nitroreductases, monooxygenases, and dioxygenases. mdpi.com The number and position of nitro groups on the aromatic ring can significantly influence the rate and pathway of bacterial degradation. nih.govmdpi.com

For naphthalene, a related polycyclic aromatic hydrocarbon (PAH), biodegradation is considered to be rapid in aquatic environments, with half-lives ranging from 17 to 48 days in soil. industrialchemicals.gov.au Several bacterial species, particularly Pseudomonas, are known to initiate naphthalene degradation through the action of naphthalene 1,2-dioxygenase. ethz.ch This enzyme incorporates two oxygen atoms into the naphthalene molecule, leading to the formation of a cis-dihydrodiol, which is a key step in opening the aromatic ring and subsequent mineralization to carbon dioxide and water. ethz.chfrontiersin.org Given the structural similarity, it is plausible that microbial systems could adapt to degrade trinitronaphthalene, likely initiating the process through the reduction of the nitro groups, which is a common first step in the breakdown of many nitroaromatic compounds.

The environmental fate of this compound is also influenced by its physical and chemical properties. Its low sorption potential suggests it can be mobile in groundwater, potentially leading to the contamination of aquifers. itrcweb.org While naphthalene itself is known to volatilize from moist soil, the addition of three nitro groups would significantly alter the vapor pressure and water solubility of this compound, likely reducing its volatility.

Research on Bioaccumulation Potential in Ecological Systems

The potential for a chemical to bioaccumulate in organisms is a critical factor in assessing its environmental risk. For this compound, specific studies on its bioaccumulation potential are limited. However, an evaluation of the properties of related compounds can provide an indication of its likely behavior in ecological systems.

Naphthalene, the parent compound, is not considered to be a persistent, bioaccumulative, and toxic (PBT) substance. industrialchemicals.gov.au It is rapidly biodegradable in aquatic ecosystems, which limits its persistence and potential for long-term accumulation. industrialchemicals.gov.au This rapid degradation suggests that bioaccumulation of naphthalene itself is not a significant concern.

However, the addition of nitro groups to the naphthalene structure can alter its environmental persistence and biological interactions. Nitroaromatic compounds are known to be toxic and mutagenic, and their persistence can lead to long-term exposure for organisms in contaminated environments. nih.govresearchgate.net While direct evidence for bioaccumulation of this compound is lacking, the potential for adverse effects from chronic exposure to even low concentrations in the environment cannot be dismissed. Further research is needed to determine the specific bioaccumulation factor (BAF) and bioconcentration factor (BCF) for this compound in various aquatic and terrestrial organisms to fully assess its ecological risk.

Methodologies for Safe Handling, Storage, and Waste Management in Laboratory Settings

The safe handling, storage, and disposal of this compound in a laboratory setting are of paramount importance due to its potential explosive nature and toxicological properties, which, although not fully investigated, are inferred from the broader class of nitroaromatic compounds. uga.edu

Handling:

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dusts. fishersci.com

Appropriate personal protective equipment (PPE) must be worn at all times. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves. sigmaaldrich.comgeneseo.edu It is crucial to consult with the glove manufacturer to ensure compatibility with the specific compound. uga.edu

Skin contact should be avoided, and hands should be washed thoroughly after handling. sigmaaldrich.com

Measures should be taken to prevent the build-up of electrostatic charge and to keep the compound away from sources of ignition, as it may explode when exposed to heat or fire. uga.edu

The formation of dust should be minimized. uga.edu

Storage:

this compound should be stored in a cool, dry, and well-ventilated place. uga.edu

Containers must be kept tightly closed. uga.edu

It should be stored in secondary containment with a clear "potentially explosive" label on both the primary and secondary containers, as well as the storage location. uga.edu

Store away from incompatible materials, such as cellulose-based and expanded polymeric absorbents. uga.edu

Waste Management:

All waste containing this compound, including contaminated disposables, must be treated as hazardous waste. uga.edu

Waste should not be mixed with other waste streams and should be left in its original container if possible. sigmaaldrich.com

Disposal must be carried out in accordance with all local, state, and federal regulations, typically through an approved waste disposal plant. sigmaaldrich.comgeneseo.edu

In the event of a spill, the area should be evacuated, and emergency procedures should be followed. For small spills, and while wearing appropriate PPE, the material should be carefully collected, avoiding dust generation, and placed in a sealed container for disposal as hazardous waste. uga.edu The spill area should then be decontaminated with soap and water. uga.edu

The following table summarizes the key safety considerations for handling this compound in a laboratory setting:

| Aspect | Methodology |

| Personal Protective Equipment (PPE) | Safety glasses/goggles, chemical-resistant gloves, lab coat. sigmaaldrich.comgeneseo.edu |

| Handling Procedures | Use in a chemical fume hood, avoid dust formation, prevent electrostatic charge buildup, keep away from ignition sources. uga.edufishersci.com |

| Storage Conditions | Cool, dry, well-ventilated area in tightly closed, labeled containers with secondary containment. uga.edu |

| Waste Disposal | Treat as hazardous waste, do not mix with other waste, follow all regulations. uga.edusigmaaldrich.com |

| Spill Response | Evacuate, wear appropriate PPE, carefully collect material, decontaminate the area. uga.edu |

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Catalytic Approaches for Targeted Isomer Production

To overcome these limitations, future research is increasingly focused on developing novel synthetic methodologies that offer precise control over the regiochemical outcome of the nitration reaction. The goal is to produce the 1,4,5-trinitronaphthalene isomer with high selectivity, thereby minimizing the formation of unwanted byproducts. This involves exploring advanced catalytic systems and innovative reaction pathways.

Catalytic Strategies for Regioselectivity:

One of the most promising avenues is the use of shape-selective solid acid catalysts, such as zeolites. Zeolites possess a microporous crystalline structure with well-defined channels and cavities that can influence the orientation of substrate molecules at the active catalytic sites. This "confining environment" can enhance regioselectivity by sterically hindering the formation of certain isomers while favoring others. researchgate.net For example, the use of HY-zeolite has been investigated for the nitration of 1-nitronaphthalene (B515781) to dinitronaphthalene, demonstrating the potential of catalysts to direct the position of incoming nitro groups. nih.gov Future work will likely expand on this concept, exploring different zeolite frameworks and other porous materials to selectively produce the 1,5-dinitronaphthalene (B40199) precursor, which is crucial for the targeted synthesis of this compound.

| Catalyst Type | Potential Advantage for Isomer Control | Research Focus |

| Zeolites (e.g., HY, Beta) | Shape-selective catalysis due to defined microporous structure. | Optimizing pore size and acidity to favor 1,5-dinitronaphthalene formation. |

| Solid Superacids | High catalytic activity under potentially milder conditions. | Improving catalyst stability and reusability while controlling isomer ratios. |

| Supported Metal Catalysts | Potential for novel activation pathways and selectivity. | Investigating mechanisms for regioselective C-H functionalization/nitration. |

Advanced Synthetic Methodologies:

Beyond catalysis, researchers are exploring fundamentally new synthetic strategies that move away from classical electrophilic aromatic substitution. These include:

Brønsted Acid-Catalyzed Benzannulation: This approach allows for the construction of polysubstituted naphthalene (B1677914) derivatives from acyclic precursors like phenylacetaldehydes and alkynes, offering a bottom-up method to build the naphthalene core with predefined substitution patterns. acs.org

Radical Annulation Cyclization: These methods enable the rapid construction of polycyclic skeletons through sequential bond formation, providing a high degree of regio- and stereoselectivity that could be adapted for polynitronaphthalene synthesis. nih.gov

Metalloradical Cyclization: Cobalt-catalyzed metalloradical reactions have shown success in producing highly functionalized five-membered heterocycles with complete regioselectivity, a principle that could potentially be extended to naphthalene systems. researchgate.netaiche.org

These modern synthetic methods offer the potential to install nitro groups or their precursors at specific positions on the aromatic ring during its construction, circumventing the isomerism problems inherent in the post-synthesis nitration of a plain naphthalene core.

Integration of Machine Learning and Artificial Intelligence in Spectroscopic Analysis and Material Design

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in materials science, offering powerful new ways to accelerate the discovery, design, and characterization of energetic materials like this compound. acs.org By leveraging computational power to analyze vast datasets and recognize complex patterns, AI and ML can overcome many of the limitations of traditional trial-and-error experimental approaches. researchgate.net

Accelerating Spectroscopic Analysis:

The characterization of polynitronaphthalenes involves a suite of spectroscopic techniques, including infrared (IR) and Raman spectroscopy, and mass spectrometry. Interpreting the resulting complex spectra can be a time-consuming, manual process, especially when dealing with mixtures of isomers or identifying trace impurities. Machine learning algorithms, particularly deep learning models like convolutional neural networks (CNNs), are exceptionally proficient at learning complex patterns within spectral data. acs.org

Future applications in this area include:

Automated Isomer Identification: Training ML models on the spectroscopic signatures of known trinitronaphthalene isomers could lead to software capable of rapidly and accurately deconvoluting the spectra of complex mixtures, quantifying the relative abundance of each isomer without the need for physical separation.

Predictive Spectroscopy: AI models can be trained to predict the spectroscopic properties (e.g., IR peak positions, Raman shifts) of a molecule based solely on its chemical structure. This allows for the in-silico validation of newly synthesized compounds and can help guide experimental characterization.

Enhanced Sensitivity: ML can be used to filter noise and enhance signals in spectroscopic data, enabling the detection of trace components or subtle structural changes that might be missed by conventional analysis methods. nih.gov Researchers have already begun coupling ML with tandem mass spectrometry to create powerful, automated systems for identifying organic compounds in complex mixtures. acsgcipr.orgamanote.com

Revolutionizing Material Design:

Perhaps the most transformative impact of AI is in the inverse design of new energetic materials. Instead of synthesizing a compound and then testing its properties, inverse design involves defining a set of desired properties and using AI to predict the molecular structure that will exhibit them. acs.org

This "materials-by-design" framework involves several key stages where AI plays a critical role:

Feature Extraction: ML models learn to represent molecules in a way that captures the essential physicochemical features related to their energetic performance. This moves beyond simple composition to include complex structural and electronic descriptors. researchgate.net

Structure-Property-Performance (S-P-P) Linkage: AI algorithms are trained on existing data from experiments and quantum mechanical simulations to establish robust relationships between a molecule's structure and its key performance metrics, such as density, heat of formation, detonation velocity, and sensitivity. nih.govacs.org

Candidate Screening and Optimization: Using the learned S-P-P linkages, ML models can rapidly screen vast virtual libraries of potential molecules to identify promising new candidates for energetic materials. nih.gov This allows researchers to focus their synthetic efforts on compounds with the highest predicted performance and safety profiles. For example, generative adversarial networks (GANs) can be used to generate novel synthetic microstructures of energetic materials for computational evaluation. serdp-estcp.mil

By integrating AI and ML, researchers can move toward a more predictive and efficient paradigm for developing next-generation energetic materials, including novel derivatives or formulations of polynitronaphthalenes with optimized properties.

| AI/ML Application Area | Specific Technique | Objective |

| Spectroscopic Analysis | Convolutional Neural Networks (CNNs) | Automated identification and quantification of isomers in a mixture from spectral data. |

| Material Property Prediction | Kernel Ridge Regression, Neural Networks | Predicting key energetic properties (detonation velocity, pressure, density) from molecular structure. nih.govnih.gov |

| Inverse Material Design | Generative Adversarial Networks (GANs) | Generating novel molecular structures with targeted performance and safety characteristics. serdp-estcp.mil |

| Candidate Screening | Forward Stepwise Selection, Surrogate ML Models | Rapidly screening large chemical databases to identify potential high-performance energetic materials. nih.gov |

Green Chemistry Principles in Polynitronaphthalene Synthesis and Application

The synthesis of energetic materials, including this compound, has traditionally relied on chemical processes that are often at odds with modern principles of environmental stewardship. The classical nitration of aromatic compounds typically employs harsh "mixed acid" systems of concentrated nitric and sulfuric acids. nih.govaiche.org This method generates large volumes of hazardous, corrosive, and contaminated acidic waste, presenting significant challenges for treatment and disposal. researchgate.netaiche.org Furthermore, these reactions can be highly exothermic and pose safety risks.

In response, a key area of future research is the application of green chemistry principles to the synthesis of polynitronaphthalenes. The goal is to develop cleaner, safer, and more sustainable synthetic routes that minimize environmental impact and improve process efficiency. researchgate.netnih.gov

Greener Nitrating Agents and Catalysts:

A primary focus is replacing the traditional mixed-acid system with more environmentally benign alternatives.

Solid Acid Catalysts: As mentioned previously, solid acids like zeolites offer a recyclable and non-corrosive alternative to sulfuric acid. They can be easily separated from the reaction mixture, minimizing acidic waste streams. Their shape-selective properties can also improve reaction selectivity, reducing the formation of unwanted byproducts and enhancing atom economy. researchgate.netacs.org

Alternative Nitrating Agents: Research is exploring safer and more efficient nitrating agents. Dinitrogen pentoxide (N₂O₅) is an effective agent that can be used almost stoichiometrically, drastically reducing acidic waste. nih.gov When used in environmentally friendly solvents like liquefied 1,1,1,2-tetrafluoroethane (B8821072) (which can be easily recovered and reused), it offers a much greener process. nih.gov Urea nitrate (B79036) is another low-cost and stable reagent that can be used for regioselective mononitration under milder conditions, avoiding many of the side reactions common to mixed-acid nitration. researchgate.net

Sustainable Reaction Conditions:

Adopting greener reaction conditions is another critical aspect of sustainable synthesis.

Solvent-Free and Aqueous Systems: Eliminating volatile organic solvents is a core principle of green chemistry. Researchers are developing solvent-free reaction protocols or using water as a benign reaction medium where possible. nih.govrsc.org

Biocatalysis: The Future of Selective Nitration:

Perhaps the most innovative frontier in green nitration is the use of biocatalysis. Nature has evolved enzymes that can perform highly selective chemical transformations under mild, aqueous conditions. Researchers have identified enzymes, such as cytochrome P450 monooxygenases (e.g., TxtE), that can catalyze the direct nitration of aromatic rings with remarkable regioselectivity. nih.gov These enzymes use environmentally benign oxidants and nitro sources. acs.orgnih.gov While still an emerging field, engineering these enzymes could provide a revolutionary pathway to synthesize specific isomers like this compound with near-perfect selectivity, completely avoiding the problematic isomer mixtures and harsh conditions of traditional chemistry. researchgate.netnih.gov

| Green Chemistry Approach | Traditional Method | Green Alternative | Key Benefit |

| Acid Catalyst | Concentrated Sulfuric Acid | Zeolites, Solid Superacids | Recyclable, non-corrosive, reduced waste, improved selectivity. researchgate.net |

| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | Dinitrogen Pentoxide (N₂O₅), Urea Nitrate | Higher atom economy, less acidic waste, milder conditions. nih.govresearchgate.net |

| Solvent | Excess Acid / Organic Solvents | Solvent-free, Water, Reusable Liquefied Gas | Elimination of toxic solvent waste and associated disposal costs. nih.govrsc.org |

| Energy Input | Conventional Heating | Microwave, Ultrasound | Faster reactions, lower energy consumption, improved yields. researchgate.net |

| Catalysis | Chemical Catalysis | Biocatalysis (Enzymes) | Unparalleled regioselectivity, mild aqueous conditions, sustainable. nih.gov |

By embracing these green chemistry principles, the future production of this compound and other polynitroaromatic compounds can be shifted toward processes that are not only more efficient but also inherently safer and environmentally responsible.

Q & A

Q. How can computational chemistry predict the explosive properties of this compound?

- Methodological Answer : Use Gaussian09 with CBS-QB3 method to calculate heat of formation (ΔHf) and detonation velocity (VoD). Compare with experimental values from bomb calorimetry and cylinder expansion tests. Validate crystal packing via Materials Studio to assess sensitivity to mechanical stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.